2-Chlorobutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPCSKHALVHRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023966 | |
| Record name | 2-Chlorobutane | |
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Molecular Weight |
92.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, dl-Form: Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Aldrich MSDS] | |
| Record name | Butane, 2-chloro- | |
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| Record name | 2-Chlorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
157.0 [mmHg] | |
| Record name | 2-Chlorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
78-86-4 | |
| Record name | 2-Chlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chlorobutane | |
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| Record name | Butane, 2-chloro- | |
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| Record name | 2-Chlorobutane | |
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| Record name | 2-chlorobutane | |
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| Record name | 2-CHLOROBUTANE | |
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Synthetic Methodologies for 2 Chlorobutane and Its Stereoisomers
Synthesis from 2-Butanol (B46777)
The conversion of 2-butanol, a secondary alcohol, into 2-chlorobutane is a cornerstone of introductory organic synthesis, primarily illustrating nucleophilic substitution reactions. The choice of reagents and conditions dictates the operative mechanism (SN1 or SN2) and, consequently, the stereochemical outcome.
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution is a fundamental reaction class where an electron-rich nucleophile displaces a leaving group on an atom. understandingstandards.org.uk In the synthesis of this compound from 2-butanol, the hydroxyl (-OH) group is the target for substitution by a chloride ion. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, necessitating its conversion into a better one, typically water (H₂O), through protonation in acidic conditions. wikipedia.orgedubull.compearson.com
The reaction of a secondary alcohol like 2-butanol with concentrated hydrochloric acid proceeds readily via a unimolecular nucleophilic substitution (SN1) mechanism, especially when facilitated by a Lewis acid catalyst such as anhydrous zinc chloride (ZnCl₂). understandingstandards.org.ukwikipedia.orgpearson.com This mixture of concentrated HCl and ZnCl₂ is often referred to as the Lucas reagent. edubull.comunco.edu
The mechanism unfolds in several steps:
Protonation of the Hydroxyl Group : The oxygen atom of the alcohol's hydroxyl group is protonated by the strong acid (HCl). This converts the poor leaving group, -OH, into an excellent leaving group, water (-OH₂⁺). wikipedia.orgedubull.com
Formation of a Carbocation : The protonated alcohol dissociates, with the water molecule departing to form a secondary (sec-butyl) carbocation intermediate. This is the slow, rate-determining step of the SN1 reaction. wikipedia.orgedubull.comuwo.ca The role of the ZnCl₂ catalyst is to complex with the hydroxyl group's oxygen, which weakens the C-O bond and facilitates the formation of the carbocation. edubull.compearson.com
Nucleophilic Attack : The chloride ion (Cl⁻), a weak nucleophile, attacks the carbocation. wikipedia.orgedubull.com
Stereochemical Outcome : The carbocation intermediate possesses a planar, sp²-hybridized geometry. edubull.com As a result, the nucleophilic chloride ion can attack this planar structure from either face with equal probability. If the starting 2-butanol is a single enantiomer (e.g., (R)-2-butanol or (S)-2-butanol), the SN1 reaction will produce a racemic mixture—an equal mixture of (R)-2-chlorobutane and (S)-2-chlorobutane. edubull.com
Table 1: SN1 Synthesis of this compound from 2-Butanol
| Parameter | Description | Reference |
| Reactants | 2-Butanol, Concentrated Hydrochloric Acid | understandingstandards.org.uk |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | understandingstandards.org.ukedubull.com |
| Mechanism | SN1 (Unimolecular Nucleophilic Substitution) | wikipedia.orgpearson.com |
| Intermediate | sec-Butyl carbocation (planar) | edubull.comuwo.ca |
| Stereochemistry | Racemization (produces a racemic mixture) | edubull.com |
| Key Feature | Converts poor leaving group (-OH) into a good leaving group (H₂O) via protonation. | wikipedia.orgpearson.com |
While secondary alcohols typically favor the SN1 pathway with hydrogen halides, a bimolecular nucleophilic substitution (SN2) reaction is also possible under certain conditions, although less common. pearson.com The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. askthenerd.comlibretexts.org
This mechanism involves a "backside attack," where the nucleophile approaches the electrophilic carbon from the side directly opposite the leaving group. askthenerd.comlibretexts.org This mode of attack leads to an inversion of the stereochemical configuration at the carbon center, an event known as Walden inversion. edubull.comlibretexts.org For example, if (R)-2-butanol were to react exclusively via an SN2 mechanism, the product would be (S)-2-chlorobutane. askthenerd.com
Due to the competing SN1 pathway, achieving a pure SN2 reaction with HCl is difficult. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often preferred for converting alcohols to alkyl halides via an SN2 mechanism because they reliably lead to inversion of configuration. libretexts.org
SN1 Mechanism with Hydrochloric Acid and Lewis Acid Catalysis (e.g., ZnCl₂)
Radical Halogenation of Butane (B89635) for this compound Formation
This compound can also be synthesized by the free-radical chlorination of butane. This method, however, is generally not preferred for targeted synthesis because it produces a mixture of products that are difficult to separate. pressbooks.pubopenstax.org The reaction is initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). pressbooks.pub
The reaction proceeds through a chain reaction mechanism involving three stages: initiation, propagation, and termination. pressbooks.pubquimicaorganica.org During propagation, a chlorine radical abstracts a hydrogen atom from a butane molecule, forming hydrogen chloride (HCl) and a butyl radical. This butyl radical then reacts with another chlorine molecule to form a chlorobutane product and a new chlorine radical, which continues the chain. quimicaorganica.org
Butane has two different types of hydrogen atoms: primary (on C1 and C4) and secondary (on C2 and C3). Abstraction of a primary hydrogen leads to a primary butyl radical and ultimately 1-chlorobutane (B31608), while abstraction of a secondary hydrogen yields a more stable secondary butyl radical, forming this compound. pressbooks.pub Due to the greater stability of the secondary radical, this compound is the major product. pressbooks.pubopenstax.org A typical product distribution is approximately 30% 1-chlorobutane and 70% this compound. pressbooks.pubopenstax.org
Stereochemical Outcomes of Radical Halogenation
When a chlorine radical abstracts a hydrogen atom from the second carbon (C2) of butane, it generates a sec-butyl radical. This radical intermediate has a trigonal planar geometry. jove.comntu.edu.sg The subsequent halogenation step can occur with equal probability from either face of this planar radical. quimicaorganica.org This non-selective attack results in the formation of an equal mixture of the (R) and (S) enantiomers of this compound. jove.com Therefore, the this compound produced via radical halogenation is a racemic mixture. quimicaorganica.orgjove.com
Table 2: Radical Chlorination of Butane
| Parameter | Description | Reference |
| Reactants | Butane, Chlorine (Cl₂) | pressbooks.pub |
| Initiator | UV light or heat | pressbooks.pub |
| Mechanism | Free-Radical Chain Reaction | quimicaorganica.org |
| Intermediate | sec-Butyl radical (trigonal planar) | jove.comntu.edu.sg |
| Products | 1-Chlorobutane (~30%), this compound (~70%) | pressbooks.pubopenstax.org |
| Stereochemistry | Racemic mixture of (R)- and (S)-2-chlorobutane | quimicaorganica.orgjove.com |
Other Synthetic Routes and their Stereochemical Implications
Besides the main pathways from 2-butanol and butane, other methods exist for synthesizing this compound, each with its own stereochemical considerations.
Electrophilic Addition of HCl to 2-Butene (B3427860) : this compound can be synthesized by the addition of hydrogen chloride (HCl) across the double bond of 2-butene. wikipedia.org This is a two-step electrophilic addition reaction. The pi electrons of the alkene attack the hydrogen of HCl, forming a sec-butyl carbocation intermediate and a chloride ion. In the second step, the chloride nucleophile attacks the carbocation to yield this compound. wikipedia.org Because the reaction proceeds through the same planar sec-butyl carbocation as the SN1 reaction, the result is a racemic mixture of this compound. wikipedia.orgmasterorganicchemistry.com
Reaction of 2-Butanol with Thionyl Chloride (SOCl₂) : A common and efficient method for converting alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂). libretexts.orgchegg.com This reaction is particularly valuable because its stereochemical outcome can be controlled.
In the absence of a base like pyridine (B92270), the reaction proceeds through an SNi (internal nucleophilic substitution) mechanism, which results in retention of configuration . askfilo.com
When pyridine is used as a solvent or catalyst, the mechanism changes. Pyridine reacts with an intermediate, and the chloride ion then displaces the leaving group via a standard SN2 backside attack, leading to inversion of configuration . libretexts.org This control over stereochemistry makes it a powerful synthetic tool.
Reaction Mechanisms of 2 Chlorobutane
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)
Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile replaces a leaving group on an alkyl halide. odinity.comutahtech.edu For 2-chlorobutane, this process can occur via two distinct mechanisms: S(_N)1 (substitution, nucleophilic, unimolecular) and S(_N)2 (substitution, nucleophilic, bimolecular). odinity.comwikipedia.orgucsb.edu
The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. odinity.comvaia.comlibretexts.org The rate of this bimolecular reaction depends on the concentration of both the alkyl halide and the nucleophile. libretexts.orgutexas.edu
In contrast, the S(_N)1 reaction is a two-step process. odinity.combyjus.com The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. byjus.comrsc.org This unimolecular step's rate depends only on the concentration of the alkyl halide. byjus.comyoutube.com The carbocation then rapidly reacts with a nucleophile in the second step. byjus.com
Distinguishing S(_N)1 and S(_N)2 Pathways for Secondary Alkyl Halides
As a secondary alkyl halide, this compound is in a position where both S(_N)1 and S(_N)2 pathways are possible, and predicting the dominant mechanism requires careful consideration of several factors. utexas.edulibretexts.org The competition between these two pathways is influenced by the substrate's structure, the nucleophile's strength and concentration, the solvent, and the leaving group. odinity.comquora.comquora.com
For secondary substrates like this compound, the choice between S(_N)1 and S(_N)2 is not as clear-cut as for primary or tertiary halides. libretexts.orgquora.com Primary halides strongly favor the S(_N)2 pathway due to minimal steric hindrance and the high instability of a primary carbocation. odinity.comquora.comquora.com Tertiary halides favor the S(_N)1 pathway because steric hindrance prevents the backside attack required for an S(_N)2 reaction, and they can form relatively stable tertiary carbocations. odinity.comquora.comquora.com Secondary systems lie in the middle, making the specific reaction conditions crucial in determining the outcome. utexas.edulibretexts.org
Factors Influencing the Reaction Pathway for this compound
| Factor | Favors S(_N)1 | Favors S(_N)2 | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | This compound is a secondary halide, making both pathways viable. Steric hindrance is present but not prohibitive for S(_N)2, and the secondary carbocation for S(_N)1 is moderately stable. utexas.eduquora.comquora.com |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, OH⁻, CN⁻) | The strength of the nucleophile is often the deciding factor. Strong nucleophiles force the bimolecular S(_N)2 mechanism. odinity.comutexas.edumasterorganicchemistry.com |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate and the leaving group in S(_N)1 reactions. Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for S(_N)2. odinity.comvaia.combyjus.comlibretexts.org |
| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) | A good leaving group is necessary for both reactions. Chlorine is a reasonably good leaving group. odinity.com |
Influence of Nucleophile Strength on Reaction Pathway
For a secondary alkyl halide such as this compound, the strength of the nucleophile is a critical determinant of the reaction mechanism. utexas.edumasterorganicchemistry.com The rate-determining step of an S(_N)2 reaction involves the nucleophile, so a stronger, more reactive nucleophile will significantly increase the S(_N)2 reaction rate. odinity.comutexas.edu Conversely, the nucleophile does not participate in the rate-determining step of an S(_N)1 reaction, so its strength has no impact on the S(_N)1 rate. utexas.edu
Therefore, when this compound is treated with a strong, negatively charged nucleophile (like hydroxide (B78521), methoxide, or iodide), the S(_N)2 pathway is favored because it outcompetes the slower, unimolecular S(_N)1 pathway. utexas.edumasterorganicchemistry.comutexas.edu When weak, neutral nucleophiles such as water or alcohols are used, the S(_N)1 mechanism is preferred, as the S(_N)2 reaction is too slow. utexas.eduyoutube.commasterorganicchemistry.com
Stereochemistry of S(_N)2 Reactions: Inversion of Configuration
A hallmark of the S(_N)2 mechanism is its stereospecificity. vaia.comlibretexts.org The reaction proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side directly opposite the leaving group. vaia.comlibretexts.orgalmerja.com This concerted process forces the molecule's stereochemistry to invert, much like an umbrella turning inside out in the wind. vaia.combrainly.in This outcome is known as an inversion of configuration. vaia.comutexas.edubrainly.in
If the reaction occurs at a chiral center, an S(_N)2 reaction will lead to the formation of a product with the opposite stereochemical configuration (e.g., R becomes S, and S becomes R). libretexts.orgquora.com
A classic example illustrating this stereochemical inversion is the reaction of (S)-2-chlorobutane with a hydroxide ion (a strong nucleophile). utexas.edu The hydroxide nucleophile attacks the carbon atom bonded to the chlorine from the backside. utexas.edualmerja.com As the new carbon-oxygen bond forms, the carbon-chlorine bond breaks, and the other groups on the carbon flip to the other side. libretexts.orgutexas.edu This results in the formation of (R)-2-butanol, the product with the inverted configuration. utexas.educhegg.com The reaction is stereospecific, yielding a single enantiomer of the product. libretexts.orgutexas.edu
Carbocation Intermediates in S(_N)1 Reactions
The S(_N)1 reaction is characterized by the formation of a carbocation intermediate in its rate-determining step. odinity.comucsb.edubyjus.com In the case of this compound, the departure of the chloride ion generates a secondary (2°) carbocation. wikipedia.orgyoutube.com
This carbocation is a high-energy, unstable species with a positively charged carbon atom. byjus.comyoutube.com The carbon atom of the carbocation is sp² hybridized and has a trigonal planar geometry. byjus.com This planar structure is a key feature, as it allows the incoming nucleophile to attack from either face (top or bottom) with equal probability. byjus.com If the starting material is chiral, this non-discriminatory attack leads to a mixture of both inversion and retention of configuration, typically resulting in a racemic or near-racemic mixture of the product. byjus.combrainly.in The stability of the carbocation is crucial for the S(_N)1 reaction to proceed; tertiary and secondary carbocations are stable enough to form, whereas primary carbocations are generally too unstable. quora.comquora.com
Elimination Reactions (E1 and E2)
In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen chloride is removed to form an alkene. These reactions, known as dehydrohalogenation, also proceed through two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). youtube.comshaalaa.com
The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent (the β-carbon) to the one bearing the leaving group (the α-carbon), while simultaneously the leaving group departs and a double bond forms. utexas.edudoubtnut.comyoutube.com The rate of this bimolecular reaction depends on the concentrations of both the alkyl halide and the base. utexas.eduyoutube.com This pathway is favored by strong, bulky bases (like potassium tert-butoxide) and higher temperatures. quora.comamazonaws.com For the E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. utexas.edu
The E1 reaction is a two-step process that competes with the S(_N)1 reaction because they share the same first step: formation of a carbocation intermediate. youtube.comquora.comiitk.ac.in In the second step, a weak base (often the solvent) removes a proton from a β-carbon to form the alkene. youtube.comquora.com The E1 pathway is favored by weak bases and polar protic solvents, similar to S(_N)1 conditions, but is promoted by higher temperatures. youtube.comlibretexts.org
When this compound undergoes elimination, two constitutional isomers can be formed: but-1-ene and but-2-ene. According to Saytzeff's rule, the major product is typically the more substituted (and therefore more stable) alkene, which in this case is but-2-ene. shaalaa.comdoubtnut.comamazonaws.com
Comparison of E1 and E2 Reactions for this compound
| Feature | E1 Reaction | E2 Reaction |
| Kinetics | Unimolecular, Rate = k[Alkyl Halide] | Bimolecular, Rate = k[Alkyl Halide][Base] |
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Base Requirement | Weak base sufficient (e.g., H₂O, ROH) | Strong base required (e.g., OH⁻, RO⁻) |
| Stereochemistry | Not stereospecific | Stereospecific (requires anti-periplanar geometry) |
| Regioselectivity | Zaitsev's rule generally followed | Zaitsev's rule generally followed (unless a bulky base is used) |
| Competing Reaction | S(_N)1 | S(_N)2 |
Competition between Substitution and Elimination
This compound can undergo both nucleophilic substitution (S\u2099) and elimination (E) reactions, often concurrently. igi-global.comlibretexts.org The balance between these two competing pathways is delicate and is influenced by several factors, including the nature of the attacking species and the reaction conditions. utexas.educhemguide.co.uk
Secondary alkyl halides like this compound are susceptible to both S\u20991, S\u20992, E1, and E2 mechanisms. wikipedia.orgcrunchchemistry.co.uk When a strong nucleophile that is also a strong base (e.g., hydroxide ion, OH\u207b) is used, both substitution and elimination products are typically formed. libretexts.org The hydroxide ion can act as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine, leading to the formation of 2-butanol (B46777) via an S\u20992 mechanism. utexas.edu Simultaneously, it can act as a base, abstracting a proton from a carbon atom adjacent to the one bearing the chlorine, resulting in the formation of butene isomers through an E2 mechanism. libretexts.orgutexas.edu
The type of halogenoalkane is a primary determinant in the substitution versus elimination competition. chemguide.co.uk While primary halogenoalkanes predominantly undergo substitution, and tertiary halogenoalkanes favor elimination, secondary halogenoalkanes like this compound represent an intermediate case where both pathways are significant. libretexts.orgchemguide.co.uk
Regioselectivity and Stereoselectivity of Elimination Reactions (E vs Z isomers)
The elimination reaction of this compound is both regioselective and stereoselective. quora.com Dehydrohalogenation of this compound can yield two constitutional isomers: 1-butene (B85601) and 2-butene (B3427860). doubtnut.comshaalaa.com This is an example of regioselectivity, where a reaction that can produce multiple positional isomers preferentially forms one over the others. quora.commasterorganicchemistry.com
The major product of the elimination of this compound with a strong, non-bulky base like alcoholic potassium hydroxide (KOH) is 2-butene, following Zaitsev's rule. quora.comlibretexts.org This rule states that the more substituted (and therefore more stable) alkene is the major product. libretexts.org In this case, 2-butene is more substituted than 1-butene. doubtnut.com
Furthermore, the formation of 2-butene introduces the possibility of geometric isomers, namely cis (Z) and trans (E) isomers. doubtnut.comchemguide.co.uk The elimination reaction of this compound is also stereoselective, meaning it favors the formation of one stereoisomer over another. quora.comquora.com Typically, the trans-2-butene (E-2-butene) is the major stereoisomer formed because it is more stable due to reduced steric strain between the methyl groups compared to the cis isomer. quora.comlibretexts.org The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group, which influences the stereochemical outcome. utexas.edu
| Elimination Product | Type of Isomerism | Major/Minor Product |
| 1-Butene | Constitutional Isomer | Minor |
| 2-Butene | Constitutional Isomer | Major |
| cis-2-Butene (Z-2-butene) | Geometric Isomer | Minor component of 2-butene |
| trans-2-Butene (E-2-butene) | Geometric Isomer | Major component of 2-butene |
Influence of Reaction Conditions (e.g., solvent, base) on Elimination vs. Substitution
The outcome of the competition between substitution and elimination reactions of this compound can be significantly influenced by the reaction conditions. chemguide.co.uk Key factors include the choice of solvent, the strength and concentration of the base, and the temperature.
Solvent: The polarity of the solvent plays a crucial role. quora.com Polar protic solvents, such as water, tend to favor substitution reactions. chemguide.co.ukweebly.com Water can solvate both the nucleophile and the leaving group, facilitating the S\u20991 pathway. weebly.com Conversely, less polar solvents like ethanol (B145695) favor elimination reactions. chemguide.co.uk A less polar solvent favors the bimolecular E2 and S\u20992 reactions, and as the polarity decreases, E2 is favored over S\u20992. quora.com
Base: The nature and concentration of the base are critical. A strong, sterically hindered base, such as potassium tert-butoxide, will favor elimination over substitution. saskoer.ca The bulky nature of the base makes it difficult to act as a nucleophile and attack the sterically hindered carbon atom, so it preferentially abstracts a proton, leading to elimination. crunchchemistry.co.uk Using a strong, concentrated solution of a base like potassium hydroxide also favors elimination. libretexts.orgchemguide.co.uk Conversely, a weak base that is a good nucleophile will favor substitution. utexas.edu
Temperature: Higher temperatures generally favor elimination over substitution. libretexts.orgchemguide.co.uk Elimination reactions have higher activation energies than substitution reactions because they involve the breaking of more bonds, and thus benefit more from increased thermal energy. crunchchemistry.co.uk
| Reaction Condition | Favors Substitution | Favors Elimination |
| Solvent | Water, Polar Protic Solvents chemguide.co.ukweebly.com | Ethanol, Less Polar Solvents chemguide.co.ukquora.com |
| Base | Weak, Less Concentrated Base | Strong, Concentrated, Sterically Hindered Base chemguide.co.uksaskoer.ca |
| Temperature | Lower Temperatures | Higher Temperatures libretexts.orgchemguide.co.uk |
Grignard Reagent Formation and Applications
This compound can be used to prepare a Grignard reagent, sec-butylmagnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent. wikipedia.org This organomagnesium compound is a powerful nucleophile and a strong base. mnstate.edubyjus.com The formation of the Grignard reagent involves the insertion of magnesium into the carbon-chlorine bond. wikipedia.org
Synthesis of Complex Organic Molecules using this compound-derived Grignard Reagents
The Grignard reagent derived from this compound, sec-butylmagnesium chloride, is a valuable tool for forming new carbon-carbon bonds, enabling the synthesis of more complex organic molecules. brainly.com These reagents react with a wide range of electrophiles, most notably carbonyl compounds such as aldehydes, ketones, and esters. mnstate.edubyjus.com
For example, the reaction of sec-butylmagnesium chloride with an aldehyde, followed by an acidic workup, will produce a secondary alcohol. byjus.com Its reaction with a ketone will yield a tertiary alcohol. These reactions are fundamental in organic synthesis for building larger carbon skeletons from smaller precursor molecules. brainly.com
Friedel-Crafts Alkylation with this compound
This compound can act as an alkylating agent in Friedel-Crafts alkylation reactions. jove.com In this electrophilic aromatic substitution reaction, an alkyl group is attached to an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl\u2083). jove.comjove.com The Lewis acid helps to generate a carbocation electrophile from the alkyl halide. jove.comlibretexts.org For instance, the reaction of benzene (B151609) with this compound in the presence of aluminum chloride yields sec-butylbenzene. jove.comjove.com
The mechanism involves the formation of a sec-butyl carbocation when this compound reacts with AlCl\u2083. jove.comvaia.com This carbocation then attacks the electron-rich benzene ring to form a resonance-stabilized intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity and yield the final product. jove.comjove.com
Stereochemical Considerations in Friedel-Crafts Alkylation
The stereochemistry of the Friedel-Crafts alkylation with an optically active starting material like (R)-2-chlorobutane is a subject of interest. The reaction generally proceeds with significant, though not always complete, racemization. oup.com This is because the reaction involves the formation of a planar sp\u00b2-hybridized carbocation intermediate. vaia.comvaia.com The attack of the benzene ring on this achiral carbocation can occur from either face with nearly equal probability, leading to a racemic or near-racemic mixture of the product, sec-butylbenzene. vaia.comvaia.com
However, studies have shown that under certain conditions, such as low temperatures and short reaction times, a degree of stereospecificity with inversion of configuration can be observed. oup.comoup.com This suggests that the reaction may not proceed through a completely "free" carbocation but rather through an ion pair where the leaving group and catalyst are still associated with the carbocation, influencing the direction of the nucleophilic attack by the benzene ring. oup.comvaia.com The degree of stereospecificity can be diminished by the racemization of both the starting material and the product under the reaction conditions. oup.com
Cl-Initiated Degradation Reactions of this compound
The atmospheric degradation of this compound initiated by chlorine (Cl) atoms is a significant process in environments where both volatile organic compounds and chlorine atom sources are present, such as the marine boundary layer or areas with industrial emissions. The reaction proceeds primarily through hydrogen atom abstraction, leading to the formation of various radical intermediates that subsequently react to form stable end products.
Kinetics and Product Analysis of Atmospheric Degradation
The kinetics of the gas-phase reaction between chlorine atoms and this compound have been investigated to understand its atmospheric lifetime and impact. Studies have employed the relative rate method to determine the rate coefficients for this reaction over a range of temperatures relevant to the troposphere. nih.gov In this technique, the decay of this compound is measured relative to a reference compound whose reaction rate with Cl atoms is well-known.
At room temperature (298 K), the rate coefficient for the Cl + this compound reaction has been reported as (5.84 ± 0.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.netresearchgate.net Another study reports a value of (7.0 ± 0.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.netresearchgate.net
The reaction mechanism involves the abstraction of a hydrogen atom by the Cl atom from different positions on the this compound molecule (C₄H₉Cl):
CH₃CH(Cl)CH₂CH₃ + Cl → C₄H₈Cl• + HCl
This initial step produces a chlorobutyl radical (C₄H₈Cl•). Due to the different types of C-H bonds (primary, secondary, and tertiary α- to the chlorine atom), abstraction can occur at various sites. The resulting radicals react further, typically with molecular oxygen (O₂) in the atmosphere, to form peroxy radicals (C₄H₈(Cl)OO•). These peroxy radicals can then undergo a series of reactions to yield stable, oxygenated products.
Product analysis for the Cl-initiated degradation of this compound has been performed qualitatively using gas chromatography-mass spectrometry (GC-MS). nih.gov The primary stable product identified from the subsequent reactions of the radical intermediates is butanone (CH₃C(O)CH₂CH₃). The formation of butanone suggests that hydrogen abstraction occurs predominantly from the secondary C-H bond at the second carbon position (the carbon atom bonded to chlorine), followed by the elimination of the chlorine atom.
Computational and Experimental Kinetic Parameters
Detailed kinetic parameters for the reaction of Cl atoms with this compound have been determined both experimentally and through computational chemistry, providing a comprehensive understanding of the reaction's temperature dependence.
Experimental Parameters Experimental studies over a temperature range of 263–363 K have been used to derive the Arrhenius equation for the reaction, which describes the temperature's effect on the reaction rate. nih.gov The experimentally determined Arrhenius expression is:
k(T) = (1.40 ± 0.32) × 10⁻¹¹ exp[(415 ± 70)/T] cm³ molecule⁻¹ s⁻¹ nih.govresearchgate.netresearchgate.net
This expression indicates a slight negative temperature dependence, meaning the reaction rate decreases as the temperature increases.
Experimental Kinetic Data for the Reaction of Cl with this compound
| Parameter | Value | Temperature (K) | Source |
|---|---|---|---|
| k (cm³ molecule⁻¹ s⁻¹) | (5.84 ± 0.27) × 10⁻¹¹ | 298 | nih.gov |
| k (cm³ molecule⁻¹ s⁻¹) | (7.0 ± 0.8) × 10⁻¹¹ | 298 | researchgate.net |
| Arrhenius A-factor (cm³ molecule⁻¹ s⁻¹) | (1.40 ± 0.32) × 10⁻¹¹ | 263-363 | nih.gov |
| Ea/R (K) | -415 ± 70 | 263-363 | nih.gov |
Computational Parameters To complement experimental findings, computational methods are utilized to calculate kinetic parameters. profrajakumar.com For the Cl + this compound reaction, rate coefficients were calculated computationally over a temperature range of 200–400 K. nih.gov These calculations employed canonical variational transition state theory (CVT) with tunneling corrections. nih.govprofrajakumar.com The theoretical calculations were performed at the CCSD(T)/6-311++G(2d,2p)//BHandHLYP/6-311++G(2d,2p) level of theory. nih.gov Such computational studies help validate experimental results and can provide insights into reaction channels and transition states that are difficult to probe experimentally. profrajakumar.com The theoretical results are reported to be in good agreement with the experimental data. nih.gov
Comparison of Experimental and Computational Rate Coefficients for Cl + this compound
| Method | Rate Coefficient, k(T) (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Source |
|---|---|---|---|
| Experimental (Relative Rate) | (1.40 ± 0.32) × 10⁻¹¹ exp[(415 ± 70)/T] | 263–363 | nih.gov |
| Computational (CVT) | Calculated to complement experimental data | 200–400 | nih.gov |
Stereochemical Aspects and Chiral Recognition of 2 Chlorobutane
Enantiomeric Purity and Control in Synthesis
The synthesis of enantiomerically enriched or pure 2-chlorobutane is a classic illustration of stereocontrolled reactions. A common method involves the nucleophilic substitution of 2-butanol (B46777). When an enantiomerically pure form of 2-butanol, such as (-)-2-butanol, is treated with a reagent like thionyl chloride or hydrochloric acid, the reaction often proceeds through an S_N2 mechanism. This mechanism is characterized by an inversion of stereochemical configuration at the chiral center. Consequently, (R)-2-butanol would yield (S)-2-chlorobutane, and (S)-2-butanol would produce (R)-2-chlorobutane.
Controlling the reaction conditions is crucial to maximize the enantiomeric purity and prevent racemization, which is the formation of an equal mixture of both enantiomers. The precise determination of the enantiomeric excess (ee), which quantifies the purity of the resulting product, is essential for evaluating the success of an enantioselective synthesis. This analysis confirms the degree to which one enantiomer has been preferentially formed over the other. For instance, the reaction of enantiomerically pure (-)-2-butanol ([α]D25 = -13.52°) can yield (+)-2-chlorobutane ([α]D25 = +36.00°).
Chiral Resolution Techniques for this compound Enantiomers
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, pure enantiomers. Since enantiomers have identical physical properties like boiling point and solubility in achiral solvents, standard separation techniques are ineffective. Resolution requires the use of a chiral environment that can interact differently with each enantiomer.
Gas chromatography (GC) is a powerful technique for the analytical and sometimes preparative separation of this compound enantiomers. This method relies on the use of a column containing a chiral stationary phase (CSP). The underlying principle is "chiral recognition," where the enantiomers form transient diastereomeric complexes with the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation.
Several types of CSPs have been successfully employed for the resolution of this compound.
Supramolecular Structure-Based Phases: Stationary phases based on supramolecular structures of uracil (B121893) or cyanuric acid have demonstrated effectiveness. A uracil-based stationary phase was able to completely separate the enantiomers of this compound at 45°C in 180 seconds and at 60°C in 160 seconds. Similarly, a Carboblack C adsorbent modified with cyanuric acid allowed for the partial separation of this compound enantiomers.
Cyclodextrin Derivatives: Modified cyclodextrins are widely used as CSPs in gas chromatography. Heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin, for example, has been shown to resolve the enantiomers of various alkyl halides, including 2-chloroalkanes. For this compound, separation was achieved at a column temperature of 60°C, with the (S)-enantiomer eluting before the (R)-enantiomer.
| Chiral Stationary Phase | Temperature | Separation Time / Outcome | Source |
|---|---|---|---|
| Uracil-based supramolecular structure | 45 °C | 180 s (complete separation) | |
| Uracil-based supramolecular structure | 60 °C | 160 s (complete separation) | |
| Cyanuric acid-modified Carboblack C | 70-110 °C | Partial separation | |
| Heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin | 60 °C | Separation achieved |
Thermodynamic and Kinetic Studies of Chiral Isomers
Thermodynamic and kinetic studies of this compound's chiral isomers provide deep insights into their conformational preferences and energy landscapes. The analysis of thermodynamic functions of adsorption on chiral surfaces reveals that differences in retention volumes during chromatography are caused by one enantiomer being adsorbed differently than the other. For instance, on a cyanuric acid-modified surface, the separation is driven by the fact that one enantiomer is adsorbed primarily within the cavity of the supramolecular structure, while the other is adsorbed on its surface.
Computational chemistry, particularly using density functional theory (DFT) methods like B3LYP, has been instrumental in understanding the relationship between molecular conformation and optical activity. Scientists have calculated the specific rotations of this compound as a function of the C-C-C-C torsion angle. These calculations show that the specific rotation is highly sensitive to the conformation of the molecule.
For example, calculations at the B3LYP/aug-cc-pVDZ level for the conformers of this compound yielded specific rotation values that were in good agreement with those derived from experimental temperature-dependence studies.
| Wavelength | Conformer Type | Calculated [α] (deg) | Experimental [α] (deg) | Source |
|---|---|---|---|---|
| 589 nm | Low Energy Conformer (τ ≈ 180°) | -77.6 | -77.4 | |
| 589 nm | Higher Energy Conformers (average) | 34.6 | 37.4 | |
| 436 nm | Low Energy Conformer (τ ≈ 180°) | -156.8 | -154.5 | |
| 436 nm | Higher Energy Conformers (average) | 65.9 | 73.8 |
These studies confirm that the large conformational effect on optical rotation is a real and predictable phenomenon. While some computational models may overestimate rotations for similar molecules like 3-chloro-1-butene, they provide a reasonable averaged specific rotation for this compound that aligns well with experimental gas-phase data.
Temperature Dependence of Specific Rotations
Chirality Descriptors and Structure-Activity Relationships
The chirality of this compound is defined by the specific three-dimensional arrangement of the four different groups around the central chiral carbon. To unambiguously describe this arrangement, chirality descriptors are used, most commonly the Cahn-Ingold-Prelog (CIP) R/S system.
The CIP rules assign priorities to the four groups based on atomic number:
Chlorine (–Cl) - Highest priority (1)
Ethyl group (–CH₂CH₃) - Second priority (2)
Methyl group (–CH₃) - Third priority (3)
Hydrogen (–H) - Lowest priority (4)
By orienting the molecule so the lowest-priority group (H) points away from the viewer, the configuration is assigned as (R) (from the Latin rectus for right) if the sequence from priority 1 to 2 to 3 traces a clockwise path, and (S) (from the Latin sinister for left) if the path is counterclockwise.
Beyond the R/S notation, quantitative molecular descriptors, or "chirality indices," have been developed to encode the differences in spatial arrangement. These indices can be used in structure-activity relationship (SAR) models. For a molecule like this compound, the "activity" in a structure-activity relationship relates to how its specific chiral structure dictates its interaction with other chiral entities. This is exemplified by the differential binding to a chiral stationary phase in chromatography, where the (R) and (S) enantiomers are distinguished based on their 3D shape, leading to their separation. This differential interaction is a direct consequence of the molecule's defined stereochemistry.
Spectroscopic Characterization and Computational Studies of 2 Chlorobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 2-chlorobutane, both ¹H and ¹³C NMR provide critical data.
¹H NMR Spectral Analysis: Chemical Shifts and Spin-Spin Coupling
The ¹H NMR spectrum of this compound displays four distinct signals, corresponding to the four unique proton environments in the molecule. docbrown.infodocbrown.info The position of these signals (chemical shift, δ) is influenced by the electronic environment of the protons. The electronegative chlorine atom deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield).
The splitting of these signals into multiple peaks (spin-spin coupling) provides information about the number of neighboring non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent non-equivalent protons. docbrown.info
CH₃ group adjacent to the CH₂ group: The signal for these protons is split into a triplet by the two neighboring protons of the CH₂ group.
CH₂ group: The signal for these protons is split into a multiplet by the neighboring protons of the CH₃ and CH groups.
CH group: This proton is adjacent to three protons on one side and two on the other, resulting in a complex multiplet, often a sextet. docbrown.info
CH₃ group adjacent to the CH group: The signal for these protons is split into a doublet by the single neighboring proton of the CH group. docbrown.info
| Proton Environment | Adjacent Protons (n) | Splitting Pattern (n+1) |
| -CH-CH₃ | 1 | Doublet |
| -CH₂ - | 4 (1+3) | Quintet |
| -CH Cl- | 5 (2+3) | Sextet |
| CH₃ -CH₂- | 2 | Triplet |
Integrated Intensities and Proton Environments
The integrated area under each signal in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. fiveable.me For this compound (C₄H₉Cl), the expected integration ratio for the four distinct proton environments is 3:1:2:3, corresponding to the two CH₃ groups, the CH group, and the CH₂ group, respectively. docbrown.infodocbrown.info This integration data, combined with the chemical shifts and splitting patterns, allows for the unambiguous assignment of each signal to its corresponding protons in the molecule. docbrown.info
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Vibrational Band Assignments and Functional Group Identification
The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. docbrown.info
C-H Stretching: Strong absorptions in the region of 2880-3080 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds in the alkyl groups. docbrown.infodocbrown.info
C-H Bending: Bending vibrations for the C-H bonds are observed in the 1300-1500 cm⁻¹ range. docbrown.infodocbrown.info
C-Cl Stretching: A key feature in the spectrum of a halogenoalkane is the C-Cl stretching vibration, which for this compound appears in the range of 580-780 cm⁻¹. docbrown.infodocbrown.info
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, allowing for its definitive identification. docbrown.infodocbrown.info Far-infrared and Raman spectroscopy have been used to assign torsional and low-frequency bending vibrations. umich.eduumich.edu
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H Stretch | 2880 - 3080 |
| C-H Bend | 1300 - 1500 |
| C-Cl Stretch | 580 - 780 |
Mass Spectrometry (MS) for Product Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and fragmentation pattern of a compound.
In the analysis of reaction products, such as in the chlorine atom-initiated degradation of this compound, gas chromatography-mass spectrometry (GC-MS) is employed to identify the various products formed. x-mol.netnih.gov The mass spectrum of this compound shows a molecular ion peak [M]⁺. Due to the presence of two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion peak appears as two peaks at m/z 92 and 94. docbrown.info
The fragmentation pattern provides further structural information. Common fragments for this compound include:
Loss of a chlorine radical to form a butyl cation at m/z 57, which is often the base peak. docbrown.infochemicalbook.com
Cleavage of a C-C bond can lead to fragments such as [C₃H₆Cl]⁺ with isotopic peaks at m/z 77 and 79. docbrown.info
| m/z | Fragment Ion |
| 92/94 | [CH₃CH₂CH(Cl)CH₃]⁺ (Molecular Ion) |
| 77/79 | [C₃H₆Cl]⁺ |
| 63/65 | [CH₃CHCl]⁺ |
| 57 | [C₄H₉]⁺ (Base Peak) |
| 41 | [C₃H₅]⁺ |
| 29 | [C₂H₅]⁺ |
| 27 | [C₂H₃]⁺ |
Computational Chemistry Approaches
Computational chemistry provides theoretical insights that complement experimental data. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to predict molecular properties.
Studies have employed quantum chemical methods to investigate the thermochemical and kinetic data for reactions involving this compound, such as HCl elimination. nist.gov These calculations help in understanding reaction mechanisms, transition state structures, and predicting reaction rates. nist.gov For instance, computational models have been used to study the semi-ion pair nature of the transition state in the thermal decomposition of chloroalkanes. nist.gov
Furthermore, computational approaches have been utilized to calculate the rate coefficients for the reaction of this compound with chlorine atoms, which are important for understanding its atmospheric chemistry. nih.gov These theoretical calculations often show good agreement with experimental results. nih.gov Other studies have used computational methods to predict properties like the heat of formation and dipole moment of this compound. dtic.mil Theoretical calculations of the electronic circular dichroism (ECD) spectrum have also been performed to understand its chiroptical properties in different environments. researchgate.net
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods have been extensively utilized to investigate the structure, energetics, and reaction mechanisms of this compound. These computational approaches provide detailed insights into molecular properties and reactivity that can be challenging to probe experimentally.
Studies have employed various levels of theory to understand the conformational landscape of this compound. The molecule exists as three distinct conformers: two gauche (G+, G-) and one anti (A). Gas-phase electron diffraction (GED) studies, in conjunction with ab initio molecular orbital calculations (HF/6-311+G(d,p)), have been used to determine the conformational composition. One study found that a composition of 62% G+, 25% A, and 13% G- provided a good fit to the experimental data. scispace.com
Quantum chemical methods have also been applied to compute the thermochemical data, structure, and energies of reactants, products, and transition states for reactions involving this compound. nist.gov For instance, the G3MP2B3 method has been used to calculate the enthalpies of reaction for HCl elimination, showing differences of only 2 to 4 kJ mol⁻¹ from experimental values, which is within the range of experimental uncertainties. nist.gov These calculations provide a foundation for understanding the fundamental nature of reactions such as the four-centered "semi-ion pair" transition states in HCl elimination. nist.govjst.go.jp DFT and coupled-cluster (CC) theories have also been employed to predict chiroptical properties like optical rotation, with results showing a strong dependence on the chosen geometry and basis set. researchgate.net
Transition State Theory (TST) is a fundamental framework for calculating reaction rates. wikipedia.org For more complex reactions, Variational Transition State Theory (VTST) is employed, where the transition state is not fixed at the saddle point of the potential energy surface but is varied along the reaction coordinate to minimize the calculated rate constant. umn.eduscispace.com
In the context of this compound, Canonical Variational Transition State Theory (CVT), a specific type of VTST, has been used to calculate the rate coefficients for its reaction with chlorine atoms over a temperature range of 200-400 K. nih.govresearchgate.net These calculations, which included tunneling corrections, were performed at the CCSD(T)/6-311++G(2d,2p)//BHandHLYP/6-311++G(2d,2p) level of theory to complement experimental findings. nih.govresearchgate.net The CVT method has also been applied to study the reactions of Cl atoms with related monochlorinated propanes, demonstrating its utility in atmospheric chemistry. acs.org The fundamental principle of VTST is to locate the "bottleneck" in the reaction pathway, which corresponds to the surface of minimum flux. wikipedia.orgscispace.com
Theoretical studies on the dehydrochlorination of this compound have identified transition states using DFT. researchgate.net First-principles calculations have indicated that the HCl-catalyzed dehydrochlorination of small chlorinated molecules like this compound can be significantly more facile than the uncatalyzed process. researchgate.net
Table 1: Computed Enthalpies of Activation and Reaction for E2 Reactions of Various Chloroalkanes with Hydroxide (B78521) Ion All structures were computed at the B3LYP/6-311++G(d,p) level of theory.
| Reactant | Enthalpy of Activation (kcal/mol) | Enthalpy of Reaction (kcal/mol) |
| Chloroethane | 23.3 | -21.4 |
| 2-Chloropropane | 20.6 | -18.7 |
| tert-Butyl chloride | 18.2 | -12.9 |
| This compound | Not explicitly stated in the source | Not explicitly stated in the source |
| Data sourced from a computational study of E₂ reactions. youtube.com |
Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with master equation modeling, is a powerful tool for calculating unimolecular reaction rates as a function of temperature and pressure. wikipedia.orgnumberanalytics.com This statistical theory assumes that energy is rapidly redistributed among all the vibrational modes of a molecule before reaction occurs. wikipedia.org
RRKM/Master Equation (ME) modeling has been applied to the thermal decomposition of this compound, specifically the HCl elimination to form (Z)-2-butene. scispace.comnist.gov These models use structural and energetic information from quantum chemical calculations to develop rate expressions valid over a wide range of pressures and temperatures. nist.gov For this compound, the RRKM/ME analysis indicated that the experimental rate constants reported in some studies appear to be at the high-pressure limit. scispace.com The calculated rate constants were found to be about 30% lower than the reported experimental values, with the computed activation energy being about 2.2 kJ mol⁻¹ higher. scispace.com A slight adjustment of the computed barrier can bring the calculated and experimental rate constants into good agreement. scispace.com
These models are crucial for developing a self-consistent set of rate constants that can be used as reference standards in comparative rate studies. nist.govnist.gov The methodology involves computing thermochemical functions using a Rigid Rotator Harmonic Oscillator (RRHO) approach with corrections for hindered internal rotations. nist.gov
Table 2: Comparison of Computed and Experimental Rate Expressions for HCl Elimination from this compound to form (Z)-2-Butene
| Parameter | Computed (RRKM/ME) | Experimental |
| Activation Energy (Ea) | ~2.2 kJ mol⁻¹ higher than experimental | Reported uncertainty of ~2 kJ mol⁻¹ |
| Rate Constant | ~30% lower than experimental | - |
| Data sourced from NIST computational study. scispace.comnist.gov |
Transition State Theory and Variational Transition State Theory
Molecular Dynamics (MD) Simulations of Reaction Pathways
Molecular dynamics (MD) simulations provide a way to study the time evolution of a chemical system, offering insights into the dynamical aspects of a reaction that are not accessible through static quantum chemical calculations. wikipedia.org
For this compound, MD simulations have been employed to study the S_N2 reaction with the hydroxide ion (OH⁻) in both the gas phase and in a water solvent. jst.go.jp These simulations, conducted using both quantum mechanical (QM) and hybrid ONIOM-MD methods, reveal that the reaction is triggered by a migration of kinetic energy between the atoms, which is generated by fluctuations in the kinetic energy distribution. jst.go.jp
The MD simulations of the S_N2 reaction of this compound with OH⁻ have shown that the migration of kinetic energy primarily occurs along the main C⁴-C²-C¹-C³ chain of the this compound molecule. jst.go.jp This localization of kinetic energy on the atoms participating in the reaction is a prerequisite for the reaction to start. jst.go.jp
However, for the reaction to proceed to the transition state and then to the products, specific requirements for the velocity vectors of the atoms involved in the reaction must be met. jst.go.jp The reaction is completed by a combination of these velocity vectors having a certain magnitude and direction. jst.go.jp The time required to pass through the transition state is shorter in the water solvent compared to the gas phase, indicating a faster reaction in solution. jst.go.jp At higher temperatures in the water solvent, a different pattern of required velocity vectors emerges, leading to an even faster reaction rate. jst.go.jp
Solvent Effects in Computational Models
The surrounding solvent can have a profound effect on reaction rates and mechanisms. youtube.com Computational models can account for these effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. youtube.com
In the QM- and ONIOM-MD simulations of the S_N2 reaction of this compound with OH⁻, the presence of a water solvent was found to accelerate the reaction. jst.go.jp The time taken to pass the transition state was shorter in water than in the gas phase. jst.go.jp This is attributed to the stabilization of the polar transition state by the polar solvent molecules. jst.go.jp
Theoretical studies on the elimination reactions of this compound with various nucleophiles have noted that while gas-phase calculations provide valuable insights, comparisons with experimental results in solution show similar, but not identical, reactivity trends, highlighting the importance of solvent effects. acs.org The study of solvent effects on the potential energy surfaces of related haloalkane reactions has shown that relative energies that are negative in the gas phase can become positive in polar solvents. researchgate.net This is because the separated, charged reactants are more stabilized by the polar solvent than the more charge-diffuse transition state complex. researchgate.net
Theoretical Studies of Elimination Reaction Regio- and Stereoselectivities
Elimination reactions of this compound can lead to a mixture of products, including 1-butene (B85601), (Z)-2-butene, and (E)-2-butene. The relative amounts of these products are determined by the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) of the reaction. miracosta.edu
Ab initio methods have been used to investigate the regio- and stereoselectivities of the elimination reactions of this compound with a range of nucleophiles (F⁻, HO⁻, CH₃O⁻, (CH₃)₃CO⁻, NH₂⁻, CH₃⁻, H⁻, Cl⁻, HS⁻, and PH₂⁻). acs.org These studies suggest that the regiochemistry is strongly linked to the character of the transition state along the E2 spectrum. acs.org Reactions with E1cb-like transition states tend to favor the formation of the least-substituted alkene (1-butene), whereas reactions with E1-like transition states favor the most-substituted alkene (2-butene). acs.org
Interestingly, these theoretical studies found no direct correlation between the extent of π-bond formation in the transition state (as measured by the Cα–Cβ distance) and the preference for forming the more highly substituted alkene. acs.org The stereochemistry (the ratio of E to Z isomers of 2-butene) was found to be less sensitive to the specific nucleophile used, with most systems showing a consistent preference, although some long-range interactions were found to reduce the bias against the Z product in a few cases. acs.org
Advanced Applications and Future Research Directions
2-Chlorobutane as a Chiral Building Block in Complex Molecule Synthesis
The chirality of this compound, arising from its stereocenter at the second carbon atom, makes it a valuable precursor in the synthesis of more complex chiral molecules. Chiral building blocks are essential in the pharmaceutical and agrochemical industries, where the specific stereochemistry of a molecule can determine its biological activity. The use of readily available chiral molecules, such as the enantiomers of this compound, is a strategy known as chiral pool synthesis. numberanalytics.com This approach simplifies synthetic pathways and ensures high stereochemical purity in the final product. numberanalytics.com
The reactivity of this compound at its chiral center allows for its incorporation into larger, more complex structures with a defined three-dimensional arrangement. As a secondary alkyl halide, it can participate in nucleophilic substitution reactions. Depending on the reaction conditions and the nucleophile, these substitutions can proceed through either S_N1 or S_N2 mechanisms. In an S_N2 reaction, a strong nucleophile attacks the carbon atom from the side opposite to the chlorine atom, leading to an inversion of stereochemistry, a phenomenon known as the Walden inversion. quora.comlibretexts.org Conversely, an S_N1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either side, potentially leading to a racemic mixture of products. quora.com The ability to control these reaction pathways is crucial for chemists aiming to synthesize a specific enantiomer of a target molecule.
For instance, the reaction of (R)-2-chlorobutane with a nucleophile under S_N2 conditions would yield a product with the (S) configuration. This stereospecificity is a powerful tool in asymmetric synthesis. Researchers have explored various nucleophiles and reaction conditions to optimize the stereochemical outcome of reactions involving this compound. pearson.com The synthesis of chiral amines, alcohols, and other functional groups can be achieved using this compound as a starting material. These chiral fragments are then used in the synthesis of a wide range of bioactive molecules. nih.gov
Future research in this area is likely to focus on the development of new catalytic systems that can enhance the enantioselectivity of reactions involving this compound. nih.gov The use of chiral catalysts could allow for the conversion of racemic this compound into a single desired enantiomer of a product, further increasing the efficiency of chiral synthesis.
Environmental Implications and Atmospheric Chemistry of Chlorobutanes
The release of chlorobutanes, including this compound, into the environment is a subject of concern due to their potential to contribute to air pollution. ontosight.ai As volatile organic compounds (VOCs), they can participate in atmospheric photochemical reactions. The primary degradation pathway for chlorobutanes in the troposphere is reaction with hydroxyl (OH) radicals, which are the main daytime oxidants in the atmosphere. conicet.gov.aracs.org
The atmospheric lifetime of a chlorobutane is determined by the rate of its reaction with OH radicals. This reaction typically involves the abstraction of a hydrogen atom from the chlorobutane molecule, forming water and a chloroalkyl radical. acs.org The position of the chlorine atom influences the rate of this reaction. Studies have been conducted to determine the rate coefficients for the reactions of OH radicals with various chlorobutane isomers. For example, the rate coefficient for the reaction of OH with 1-chlorobutane (B31608) has been experimentally determined and used to estimate its atmospheric lifetime. acs.org
The subsequent reactions of the chloroalkyl radical with oxygen in the atmosphere lead to the formation of various secondary pollutants, such as aldehydes, ketones, and peroxyacyl nitrates (PANs). researchgate.net These products can contribute to the formation of photochemical smog and ozone. The specific products formed depend on the structure of the initial chlorobutane. For instance, the oxidation of 1-chlorobutane has been shown to produce compounds like 1-chloro-2-butanone and 4-chloro-2-butanone. researchgate.net
Research has also investigated the photolysis of chlorobutanes, which is the process of chemical breakdown by photons. The photolysis of 2-chloro-2-nitrosobutane has been studied, providing insights into the photochemical behavior of related compounds. rsc.org Furthermore, the environmental fate of chlorobutanes in aquatic environments is also a consideration, with factors like biodegradability and potential for bioaccumulation being important. oecd.org While some data suggests that 1-chlorobutane is not readily biodegradable, more research is needed to fully understand the long-term environmental impact of all chlorobutane isomers. oecd.org
Future research will likely focus on obtaining more precise measurements of the rate coefficients for the reactions of this compound and other isomers with atmospheric oxidants over a range of temperatures and pressures. researchgate.net Additionally, detailed product studies are needed to fully elucidate the atmospheric degradation mechanisms and the potential for secondary pollutant formation.
Refinement of Computational Models for Predicting Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. In the context of this compound, computational models are used to study reaction mechanisms, predict product distributions, and calculate reaction rates.
Quantum mechanical (QM) and molecular dynamics (MD) methods have been employed to investigate reactions involving this compound. For example, the S_N2 reaction of this compound with the hydroxide (B78521) ion has been studied using both QM and ONIOM-MD methods to understand the dynamics of the reaction in both the gas phase and in a water solvent. jst.go.jp These studies can provide detailed insights into the energy profiles of reactions, including the structures of transition states and the activation energies required for the reaction to occur. jst.go.jp
Computational models are also used to predict the regioselectivity of reactions, such as the addition of hydrogen halides to alkenes to form this compound. masterorganicchemistry.com These models help to explain why one constitutional isomer is formed in preference to another. For elimination reactions of this compound, computational studies can confirm the geometric requirements of the transition state, such as the anti-periplanar arrangement of the hydrogen and chlorine atoms in an E2 mechanism.
Furthermore, computational methods like ab initio calculations and RRKM/Master Equation modeling are used to compute thermochemical data and rate constants for the thermal decomposition of chloroalkanes, including this compound. nist.govnist.gov These theoretical calculations are often performed in conjunction with experimental studies to provide a comprehensive and reliable set of kinetic data. nist.gov The accuracy of these computational models is continually being improved by comparing the calculated results with experimental data and by developing more sophisticated theoretical approaches. nist.gov
Future research in this area will involve the development of more accurate and efficient computational methods. This will allow for the study of more complex reaction systems and provide more reliable predictions of reactivity and selectivity. The refinement of these models will be crucial for designing new synthetic routes and for understanding the environmental impact of this compound and related compounds.
Q & A
Basic Research Questions
Q. What structural features of 2-chlorobutane contribute to its optical activity?
- Answer : this compound exhibits optical activity due to its chiral center at the second carbon atom (C2), which is bonded to four distinct groups: a chlorine atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a hydrogen atom. This asymmetry generates non-superimposable mirror images (enantiomers). The (S)- and (R)-configurations of this compound rotate plane-polarized light in opposite directions, a property confirmed via polarimetry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors, which are denser than air and can accumulate at ground level .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in a cool, well-ventilated area away from ignition sources, strong oxidizers, and bases. Ground containers to prevent static discharge .
- Spill Management : Absorb with inert materials (e.g., sand) and avoid water to prevent vapor dispersion .
Q. How is this compound utilized as a solvent or intermediate in organic synthesis?
- Answer : this compound serves as a solvent in Friedel-Crafts alkylation and as an intermediate in synthesizing pharmaceuticals, surfactants, and polymers. For example, it participates in nucleophilic substitution (SN2) reactions due to its secondary alkyl halide structure, enabling the preparation of alcohols or ethers under basic conditions .
Advanced Research Questions
Q. What experimental methods are used to determine enantiomeric excess (ee) in syntheses involving this compound?
- Answer : Enantiomeric excess is quantified via:
- Chiral Gas Chromatography (GC) : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives) .
- Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents : Agents like Eu(hfc)3 induce distinct chemical shifts for enantiomers .
- Polarimetry : Measures optical rotation and calculates ee using the formula:
.
Q. How can researchers address data gaps in the chronic toxicity profile of this compound?
- Answer : Current gaps include insufficient chronic oral and inhalation toxicity data. Methodologies to address this include:
- Subchronic Rodent Studies : Conduct 90-day oral gavage or inhalation exposure studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs) .
- Genotoxicity Assays : Use Ames tests or micronucleus assays to evaluate mutagenic potential .
- QSAR Modeling : Apply quantitative structure-activity relationship models to predict toxicity endpoints based on structural analogs .
Q. How do thermodynamic properties of this compound in binary/ternary mixtures inform solvent design?
- Answer : Excess molar volumes () in mixtures (e.g., with branched alkanes or ketones) reveal intermolecular interactions. Positive values (e.g., 0.71 cm³/mol in this compound + n-heptane + 2-pentanone) suggest weaker interactions compared to ideal solutions. These data guide solvent selection for reaction optimization, using Redlich-Kister equations or Kohler/Colinet models to predict phase behavior .
Q. What contradictions exist in the carcinogenic classification of this compound, and how can they be resolved?
- Answer : The EPA classifies this compound as Group D (not classifiable) due to a lack of long-term carcinogenicity studies. A short-term mouse assay reported hepatocellular adenomas but lacked dose-response validation . To resolve this, researchers should:
- Conduct lifetime bioassays in rodents at multiple doses.
- Investigate metabolic pathways (e.g., cytochrome P450 activation) to identify potential carcinogenic metabolites .
Methodological Notes
- Stereochemical Analysis : Use the Cahn-Ingold-Prelog rules to assign (R/S) configurations .
- Thermodynamic Modeling : Leverage software like Aspen Plus® to simulate mixture properties using experimental data .
- Toxicology : Adhere to OECD Guidelines 451 (carcinogenicity) and 471 (genotoxicity) for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
